molecular formula C16H17ClN2S B14525366 N-(4-Chlorophenyl)-N'-(1-phenylpropyl)thiourea CAS No. 62466-38-0

N-(4-Chlorophenyl)-N'-(1-phenylpropyl)thiourea

Cat. No.: B14525366
CAS No.: 62466-38-0
M. Wt: 304.8 g/mol
InChI Key: HNHVBLKLSRIOMJ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N’-(1-phenylpropyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a chlorophenyl group and a phenylpropyl group attached to a thiourea moiety, which imparts unique chemical and physical properties.

Properties

CAS No.

62466-38-0

Molecular Formula

C16H17ClN2S

Molecular Weight

304.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(1-phenylpropyl)thiourea

InChI

InChI=1S/C16H17ClN2S/c1-2-15(12-6-4-3-5-7-12)19-16(20)18-14-10-8-13(17)9-11-14/h3-11,15H,2H2,1H3,(H2,18,19,20)

InChI Key

HNHVBLKLSRIOMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N’-(1-phenylpropyl)thiourea typically involves the reaction of 4-chloroaniline with 1-phenylpropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chlorophenyl)-N’-(1-phenylpropyl)thiourea may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N’-(1-phenylpropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N’-(1-phenylpropyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl and phenylpropyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-(1-phenylethyl)thiourea
  • N-(4-Chlorophenyl)-N’-(1-phenylbutyl)thiourea
  • N-(4-Chlorophenyl)-N’-(1-phenylmethyl)thiourea

Uniqueness

N-(4-Chlorophenyl)-N’-(1-phenylpropyl)thiourea is unique due to its specific structural features, which impart distinct chemical and biological properties. The presence of the phenylpropyl group, in particular, influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.

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